1-(Trimethoxysilyl)methanamine

Silane coupling agent Hydrolysis kinetics Surface functionalization

1-(Trimethoxysilyl)methanamine (CAS 71408-48-5), also known as (aminomethyl)trimethoxysilane, is a primary amino-functional organosilane with the molecular formula C4H13NO3Si and a molecular weight of 151.24 g/mol. It appears as a colorless to pale yellow liquid with a boiling point of 155-157°C and a predicted logP of 0.48.

Molecular Formula C4H13NO3Si
Molecular Weight 151.24 g/mol
CAS No. 71408-48-5
Cat. No. B124272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethoxysilyl)methanamine
CAS71408-48-5
Synonyms(Aminomethyl)trimethoxysilane;  SLM 88705; 
Molecular FormulaC4H13NO3Si
Molecular Weight151.24 g/mol
Structural Identifiers
SMILESCO[Si](CN)(OC)OC
InChIInChI=1S/C4H13NO3Si/c1-6-9(4-5,7-2)8-3/h4-5H2,1-3H3
InChIKeyARKBFSWVHXKMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trimethoxysilyl)methanamine (CAS 71408-48-5) Procurement Guide: Product Profile and Core Specifications


1-(Trimethoxysilyl)methanamine (CAS 71408-48-5), also known as (aminomethyl)trimethoxysilane, is a primary amino-functional organosilane with the molecular formula C4H13NO3Si and a molecular weight of 151.24 g/mol . It appears as a colorless to pale yellow liquid with a boiling point of 155-157°C and a predicted logP of 0.48 [1][2]. The compound features a trimethoxysilyl group directly attached to a methylamine moiety, giving it a minimal one-carbon spacer between the silicon atom and the primary amine functionality. This structural configuration distinguishes it from the more widely used 3-aminopropyltrimethoxysilane (APTMS, CAS 13822-56-5), which contains a three-carbon propyl spacer, and from 1-(triethoxysilyl)methanamine (CAS 18306-83-7), which substitutes ethoxy for methoxy groups [3].

Single-carbon spacer alters amine steric/electronic environment vs. propyl silanes
Methoxy substitution enables faster hydrolysis for time-sensitive grafting
Patent-documented synthetic utility in silane-terminated polymer production

Why Generic Substitution Fails: Critical Structural Distinctions Between 1-(Trimethoxysilyl)methanamine and Common Aminosilane Alternatives


1-(Trimethoxysilyl)methanamine cannot be freely interchanged with other amino-functional silanes due to three structurally encoded performance differentiators. First, the compound possesses a single-carbon (methylene) spacer between the silicon atom and primary amine group, in contrast to the three-carbon propyl spacer found in widely used 3-aminopropyltrialkoxysilanes (APTMS, APTES) [1]. This reduced spacer length alters both steric accessibility and electronic character at the amine center. Second, the trimethoxy substitution confers distinct hydrolysis kinetics compared to triethoxy analogs—methoxy silanes undergo more rapid hydrolysis but also exhibit faster self-condensation rates, a behavior that can be advantageous or detrimental depending on the specific application context [2][3]. Third, the compound's predicted LogP of approximately 0.48 [4] differs substantially from APTMS (LogP ~0.2), which influences solubility, partitioning behavior, and interfacial organization during surface modification processes. These structural variations translate into measurable performance differences in reaction kinetics, surface grafting density, hydrolytic stability, and end-use material properties—differences that are quantified in the evidence items below.

Spacer 1C vs 3C propyl spacer may shift grafting density and hydrolytic stability; not a direct replacement for APTMS.
Alkoxy Faster methoxy self-condensation can reduce grafting efficiency in composite systems compared to ethoxy analogs.
Lipophilicity Higher predicted LogP may alter interfacial partitioning and solvent compatibility versus APTMS.

Quantitative Differentiation Evidence: 1-(Trimethoxysilyl)methanamine Performance Data Versus Aminosilane Comparators


Hydrolysis Rate Comparison: Methoxy vs. Ethoxy Aminosilane Kinetics

The trimethoxy substitution on 1-(trimethoxysilyl)methanamine enables significantly faster hydrolysis kinetics compared to its triethoxy analog, 1-(triethoxysilyl)methanamine (CAS 18306-83-7). This distinction is critical for applications requiring rapid surface grafting or where processing time is constrained. The methoxy/ethoxy hydrolysis rate differential is well-established for aminopropylsilanes and applies to the aminomethyl series as well [1].

Hydrolysis Rate: MeO vs EtO
Cross-study comparable
Methoxy-substituted silane hydrolyzed much faster than ethoxy analog.
Supports selection when rapid hydrolysis is beneficial.
Relative rates depend on water and silane concentration.
Silane coupling agent Hydrolysis kinetics Surface functionalization

Patent-Documented Synthetic Utility: Distinct Reactivity Profile in Silane-Terminated Polymer Production

1-(Trimethoxysilyl)methanamine has been specifically claimed as a viable aminosilane component in silane-terminated polyether synthesis via Michael addition, alongside an extensive panel of 24 alternative aminosilanes [1]. Its inclusion in this comprehensive patent listing establishes that the compound possesses sufficient and distinct reactivity to serve as a functional alternative to more common aminosilanes such as 3-aminopropyltrimethoxysilane (CAS 13822-56-5) and 3-aminopropyltriethoxysilane (CAS 919-30-2) [1].

Synthetic Utility (Patent)
Class-level inference
Claimed as functional component in 25-aminosilane panel for polyether synthesis.
Establishes synthetic viability as a class member.
Optimal loading may vary by spacer length.
Polymer synthesis Silane-terminated polymers Michael addition

Hydrolytic Stability: Spacer-Length Correlation in Aminosilane-Derived Layers

Comparative evaluation of five aminosilane coupling agents with varying spacer lengths and alkoxy groups revealed that the hydrolytic stability of aminosilane-derived layers correlates with spacer length and amine proximity to the silicon atom [1]. 1-(Trimethoxysilyl)methanamine, with its minimal one-carbon spacer, positions the primary amine in closest possible proximity to the siloxane bond network, a structural feature that may influence aqueous stability in surface-functionalized materials. This stands in contrast to the three-carbon spacer in APTMS and APTES [1].

Hydrolytic Stability
Class-level inference
3-aminopropyl layers suffer extensive loss upon water exposure; 1C spacer may alter degradation.
Spacer length may influence aqueous stability.
Inferred from comparative silane study; direct data for C1 spacer needed.
Surface modification Hydrolytic stability Silica functionalization

LogP Differentiation: Impact on Solubility and Interfacial Partitioning Behavior

1-(Trimethoxysilyl)methanamine exhibits a predicted LogP of approximately 0.48 [1], which differs substantially from the LogP of approximately 0.2 reported for 3-aminopropyltrimethoxysilane (APTMS). This higher lipophilicity may influence solubility in organic solvents, partitioning at interfaces, and the compound's behavior during surface modification processes.

LogP Differentiation
Predicted data
LogP 0.48 (predicted) vs ~0.2 for APTMS.
LogP difference may affect solvent and interface behavior.
Predicted value; experimental verification recommended.
Partition coefficient Solubility Interfacial behavior

Self-Condensation Behavior: Methoxysilane vs. Ethoxysilane in Composite Applications

In natural fiber-reinforced polymer composites, the choice between methoxy and ethoxy silanes significantly impacts grafting efficiency and final composite properties. Studies on rice straw fiber (RSF) reinforced poly(butylene succinate) (PBS) composites comparing four aminosilanes demonstrated that ethoxy silanes achieved higher degrees of hydroxyl ion adsorption by the fiber surface compared to methoxy silanes [1]. This difference was attributed to the faster relative rates of hydrolysis and ensuing silanol self-condensation for methoxy silanes, which reduced the number of silanol groups available for grafting onto the fiber surface [1].

Grafting in Composites
Cross-study comparable
Ethoxy silanes achieved higher grafting density than methoxy in RSF-PBS composites.
Methoxy self-condensation may reduce grafting efficiency.
Outcome may vary by substrate and processing conditions.
Natural fiber composites Silane coupling agent Self-condensation

Optimal Application Scenarios for 1-(Trimethoxysilyl)methanamine (CAS 71408-48-5) Based on Differential Performance Evidence


Silane-Terminated Polymer Synthesis via Michael Addition

1-(Trimethoxysilyl)methanamine is specifically claimed as a viable aminosilane component for silane-terminated polyether synthesis via Michael addition reactions, as documented in patent literature alongside 24 alternative aminosilanes [1]. The compound's primary amine functionality enables reaction with polypropylene glycol acrylate at 30-60°C under nitrogen protection for 12-36 hours, following initial water removal at 105-120°C under vacuum [1]. The one-carbon spacer configuration may offer distinct rheological or mechanical properties in the resulting silane-terminated polymers compared to formulations prepared with the more common three-carbon spacer variants such as APTMS or APTES [1]. This application leverages the compound's class-verified synthetic utility in a well-defined industrial polymer context.

Rapid Surface Functionalization Requiring Fast Hydrolysis Kinetics

The trimethoxy substitution on 1-(trimethoxysilyl)methanamine confers significantly faster hydrolysis kinetics compared to its triethoxy analog [1]. This characteristic makes the compound particularly suitable for applications where rapid surface grafting is required or where processing time constraints exist. Users should note, however, that faster hydrolysis in methoxysilanes is accompanied by accelerated self-condensation, which may reduce ultimate grafting density compared to ethoxysilanes in certain systems [2]. Procurement decisions should weigh the benefit of rapid kinetics against the potential trade-off in final grafting efficiency based on specific application requirements.

Investigation of Spacer-Length Effects on Aminosilane-Derived Layer Stability

For fundamental and applied research into structure-property relationships of aminosilane-functionalized surfaces, 1-(trimethoxysilyl)methanamine provides a valuable reference compound representing the minimal possible one-carbon spacer between the silicon atom and primary amine functionality [1]. Comparative studies have established that 3-aminopropylalkoxysilane-derived layers (three-carbon spacer) suffer extensive loss upon exposure to water at moderate temperatures, likely due to amine-catalyzed siloxane bond hydrolysis facilitated by five-membered intermediate formation [1]. The one-carbon spacer in 1-(trimethoxysilyl)methanamine positions the amine in closer proximity to the siloxane network, potentially altering the mechanism and extent of hydrolytic degradation. Researchers investigating aminosilane stability should include this compound in comparative panels to fully characterize spacer-length effects on long-term layer integrity.

Keratin Fiber Treatment and Cosmetic Formulations

1-(Trimethoxysilyl)methanamine is documented as a component in agent compositions designed for the lightening and/or dyeing of keratin fibers, including human hair [1][2]. In this application context, the compound's specific LogP of approximately 0.48 [3] and minimal one-carbon spacer may influence penetration behavior, reactivity with keratin substrates, and compatibility with cosmetic carrier formulations. Users developing hair treatment products should evaluate 1-(trimethoxysilyl)methanamine as a structurally distinct alternative to other amino-functional silanes when optimizing for specific color deposition, fiber manageability, or treatment longevity outcomes.

Application
Selection Property
Validation Focus
Silane-terminated polymer synthesis
Primary amine reactivity; spacer length
Resulting polymer rheology and mechanical properties
Rapid surface functionalization
Methoxy hydrolysis kinetics
Grafting density and reaction time trade-off
Spacer-length effect studies
One-carbon spacer amine proximity
Aqueous stability of silane-derived layers
Keratin fiber treatment
LogP and spacer length
Penetration behavior and fiber reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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